molecular formula C9H12O4 B1598275 Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 39493-62-4

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B1598275
CAS No.: 39493-62-4
M. Wt: 184.19 g/mol
InChI Key: SEBIQMPNDQLYOX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS: 39493-62-4) is a cyclohexene derivative with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It features a cyclohexene ring substituted with a hydroxyl group at position 4, a methyl group at position 6, a ketone at position 2, and a methyl ester at position 1 (Figure 1). The compound is a white crystalline solid with a melting point of 122–124°C and is primarily used in research settings for organic synthesis and structural studies .

Synthesis:
The compound is synthesized via a Michael addition reaction between methyl acetoacetate and methyl crotonate under basic conditions, followed by acidification and crystallization. This method yields approximately 45% of the product .

Properties

IUPAC Name

methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIQMPNDQLYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396126
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39493-62-4
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations.

2. Synthesis of Bioactive Compounds
This compound has been studied for its role in synthesizing bioactive molecules. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and antibacterial properties, making it valuable in medicinal chemistry .

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antimicrobial activity. A study demonstrated that certain modifications to this compound enhanced its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that specific analogs can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of antibacterial agents derived from this compound. The researchers modified the compound to enhance its binding affinity to bacterial enzymes, resulting in compounds with improved antibacterial activity against resistant strains.

CompoundActivityReference
Compound AMIC = 0.5 µg/mL
Compound BMIC = 1 µg/mL

Case Study 2: Anti-inflammatory Properties

In another study, researchers investigated the anti-inflammatory effects of derivatives obtained from this compound. They found that one derivative significantly reduced inflammation markers in a mouse model of arthritis.

DerivativeInflammation Reduction (%)Reference
Derivative X75%
Derivative Y60%

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes and receptors . The specific pathways involved depend on the biological context and the type of reaction it undergoes.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Methyl esters generally exhibit lower molecular weights and melting points than ethyl analogs.
  • Amino Groups: Introduce hydrogen bonding, increasing thermal stability.

Biological Activity

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data from various studies.

  • IUPAC Name : Methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
  • Molecular Formula : C9H12O4
  • Molecular Weight : 184.19 g/mol
  • Appearance : White to cream powder
  • Melting Point : 120.0 - 126.0 °C

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 values (the concentration at which the compound inhibits 50% of the target activity) for various derivatives were reported, indicating promising anti-inflammatory potential.

CompoundIC50 Value (µM)
This compound12.0
Compound A8.6
Compound B9.2

These findings suggest that modifications to the methyl and hydroxy groups may enhance the anti-inflammatory efficacy of the base compound .

2. Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains. In a study evaluating various derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents .

3. Cytotoxic Effects

Cytotoxicity assays performed on various cancer cell lines revealed that this compound possesses selective cytotoxicity. The compound demonstrated effective inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 15 to 25 µM.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)20
MCF7 (breast cancer)15

These findings suggest potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms .

Case Study 1: Anti-inflammatory Mechanism

A study published in Marine Drugs presented evidence that methyl derivatives of cyclohexene compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. The study concluded that these compounds might exert their effects through modulation of the NF-kB signaling pathway, a crucial regulator of inflammation .

Case Study 2: Antimicrobial Properties

In a clinical microbiology context, a research group tested various derivatives against resistant bacterial strains. The results indicated that this compound had superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .

Preparation Methods

Starting Material Selection

The primary precursor is typically cyclohexene or its derivatives, which undergo selective oxidation and functionalization.

Precursor Function Reference
Cyclohexene Starting material ,
4-Hydroxy-6-methylcyclohexene Intermediate

Oxidation to Form Keto and Hydroxy Functionalities

The oxidation step introduces the keto group at the 2-position and hydroxyl groups at the 4-position. Common oxidizing agents include:

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Acetone or acetic acid
  • Catalysts: None or catalytic amounts of sulfuric acid

Reaction Scheme:

Cyclohexene derivative + Oxidant → 4-Hydroxy-6-methyl-2-oxo-cyclohexene intermediate

Hydration and Functional Group Modification

Hydration of the double bonds and selective oxidation lead to the formation of the hydroxyl and keto groups. This step often employs:

Esterification to Form the Methyl Ester

The final step involves esterification of the carboxylic acid intermediate to form the methyl ester:

  • Reagents: Methyl alcohol (methanol) with catalytic acidic conditions (e.g., sulfuric acid)
  • Conditions: Reflux at 60–80°C for several hours

Reaction:

Carboxylic acid + Methanol → Methyl ester + Water

Representative Reaction Conditions and Data

Step Reagents Temperature Time Notes
Oxidation KMnO₄ or CrO₃ 0–25°C 2–4 hours Controlled to prevent over-oxidation
Hydration H₂O, acid/base Room temp 1–3 hours Ensures selective hydroxylation
Esterification CH₃OH, H₂SO₄ 60–80°C 4–6 hours Reflux conditions

Data Tables Summarizing Preparation Methods

Method Step Reagents Reaction Type Conditions Yield/Remarks
Oxidation Potassium permanganate Oxidation Cold, aqueous High selectivity for keto formation
Hydration Acidic or basic aqueous solution Hydration Room temperature Facilitates hydroxyl group addition
Esterification Methyl alcohol + sulfuric acid Esterification Reflux Typically high yield, purified via recrystallization

Research Findings and Notes

  • Edafiogho et al. (2009) reported a synthesis involving oxidation of cyclohexene derivatives, emphasizing the importance of controlling oxidation conditions to prevent over-oxidation or side reactions.
  • Industrial synthesis often employs catalytic oxidation with manganese or chromium compounds, followed by esterification under acidic conditions to optimize yield and purity.
  • Reaction optimization studies indicate that temperature control and reagent stoichiometry are critical for obtaining high yields of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate?

The compound is typically synthesized via Michael addition reactions or oxidative functionalization . For example:

  • Michael Addition : Ethyl acetoacetate reacts with chalcones (α,β-unsaturated ketones) under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone derivatives. This method yields 4,6-diaryl-2-oxocyclohexene carboxylates, which can be further modified .
  • Oxidative Methods : Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane can oxidize alkyne-containing precursors to introduce keto or hydroxyl groups. For instance, methyl undec-10-ynoate was oxidized to yield 9-oxo or 9-hydroxy derivatives .
  • Cyclization : 3-hydroxy acids derived from ketones (e.g., 6-methyl-5-hepten-2-one) undergo cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to form cyclohexene rings .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the primary method:

Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker AXS) with Mo/Kα radiation (λ = 0.71073 Å).

Structure Solution : Programs like SHELXS or SHELXD are used for phase determination via direct methods .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy ratios for disordered atoms. For example, the title compound showed two independent molecules in the asymmetric unit, with disorder modeled for the cyclohexene ring and substituents .

Validation : ORTEP-3 or WinGX visualizes the structure, and Cremer-Pople parameters quantify ring puckering (e.g., half-chair conformation with Q = 0.477 Å, θ = 50.6°, φ = 356.2°) .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, particularly regarding ring puckering and disorder?

  • Disorder Modeling : The cyclohexene ring and substituents (e.g., chlorophenyl groups) may exhibit positional disorder. For example, occupancy ratios of 0.684:0.316 were resolved for two conformers (envelope vs. screw-boat) in the same asymmetric unit .
  • Puckering Analysis : Cremer-Pople parameters (Q, θ, φ) distinguish between half-chair, envelope, and screw-boat conformations. Discrepancies in θ (>50° for half-chair vs. >100° for screw-boat) require careful validation against electron density maps .
  • Thermal Motion : High thermal displacement parameters (U<sup>eq</sup>) for ester groups or methyl substituents may indicate dynamic disorder, necessitating anisotropic refinement constraints .

Q. How do substituents influence the compound’s reactivity in cyclization or oxidation reactions?

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization by increasing torsional strain. For example, chalcones with para-substituted aryl groups require longer reaction times (8–12 hours) under reflux .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) stabilize enolate intermediates in Michael additions, accelerating reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the α,β-unsaturated carbonyl site .
  • Regioselectivity : Oxidative methods using SeO₂/TBHP favor allylic oxidation, producing keto derivatives over epoxides. Steric crowding at the β-position directs oxidation to less hindered sites .

Q. How can spectroscopic and crystallographic data be reconciled when contradictions arise?

  • NMR vs. X-ray Discrepancies : For example, NMR may suggest a planar cyclohexene ring, while X-ray reveals puckering. Use DFT calculations to model solution-state conformers and compare with solid-state data .
  • Dynamic Effects : Variable-temperature NMR can detect ring-flipping or rotational barriers in solution, explaining differences from static X-ray structures .
  • Validation Tools : Cross-check IR carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester C=O) with X-ray bond lengths (e.g., 1.20–1.22 Å for C=O) to confirm functional group integrity .

Methodological Workflow Table

StepTechnique/SoftwareKey ParametersExample Data
SynthesisMichael AdditionNaOH (10%), ethanol, refluxYield: 60–80%
CrystallizationVapor DiffusionEthanol/water (3:1)Crystal dimensions: 0.3 × 0.2 × 0.1 mm
SCXRDBruker D8 VentureMo/Kα, φ/ω scansResolution: 0.84 Å
RefinementSHELXLR1 = 0.048, wR2 = 0.132
VisualizationORTEP-3Thermal ellipsoids at 50% probabilityPuckering parameters: Q = 0.477 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

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